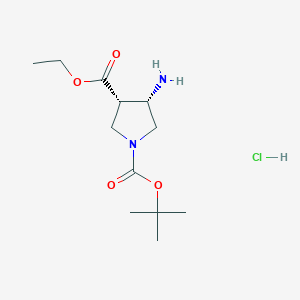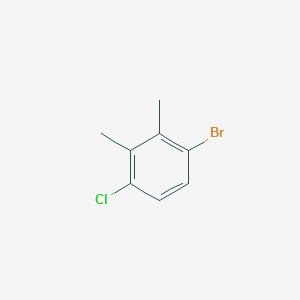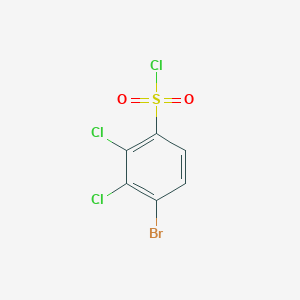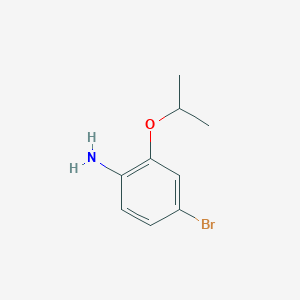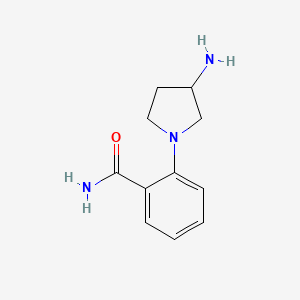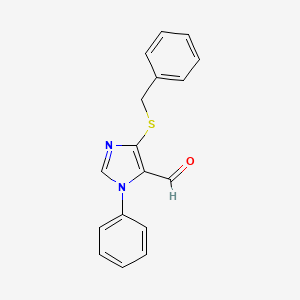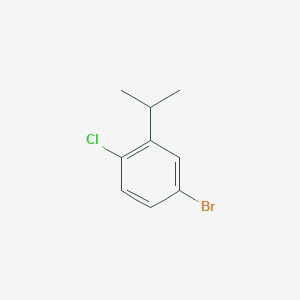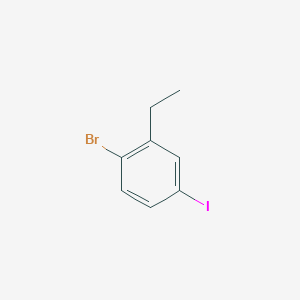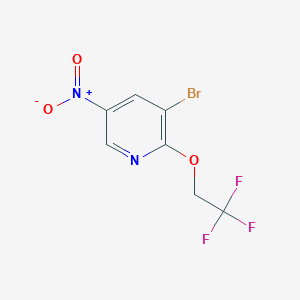
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
概要
説明
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3N2O3/c8-5-1-4 (13 (14)15)2-12-6 (5)16-3-7 (9,10)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a white solid at room temperature . It has a molecular weight of 301.02 .科学的研究の応用
Synthesis of Oxazoline and Thiazoline Derivatives
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine: is utilized as a reactant in synthesizing oxazoline and thiazoline derivatives . These derivatives are significant due to their application as insecticides and acaricides . The compound’s reactivity with various amino components allows for the creation of a diverse range of products that can be tailored for specific pest control.
Palladium-Catalyzed Arylation
This compound serves as a substrate in palladium-catalyzed arylation processes . The presence of the bromo and nitro groups makes it an excellent candidate for coupling reactions, which are fundamental in creating complex organic molecules. This application is crucial in pharmaceutical research, where arylation is a key step in synthesizing new drug molecules.
Safety and Hazards
将来の方向性
Trifluoromethylpyridines and their derivatives, including 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future . Currently, they are majorly used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
作用機序
Target of Action
Similar compounds have been used as reactants in the preparation of various derivatives for use as insecticides and acaricides .
Mode of Action
It is known to be used as a reactant in the synthesis of other compounds .
Biochemical Pathways
It is used as a reactant in the preparation of N-arylamide oxadiazoles , which suggests it may influence the pathways these compounds act upon.
Result of Action
As a reactant in the synthesis of other compounds, its effects would largely depend on the properties of the resulting compound .
Action Environment
特性
IUPAC Name |
3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYCFFXBJGPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696028 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1051372-09-8 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


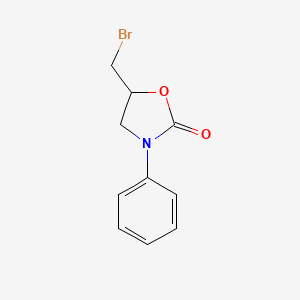
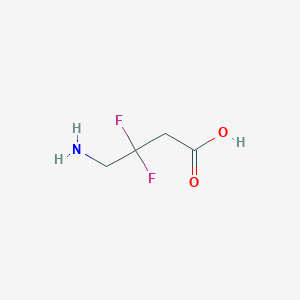
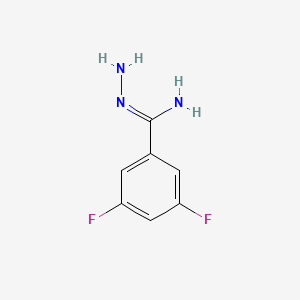
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
